molecular formula C18H18ClFN2 B11419289 2-butyl-1-(2-chloro-6-fluorobenzyl)-1H-benzimidazole

2-butyl-1-(2-chloro-6-fluorobenzyl)-1H-benzimidazole

Cat. No.: B11419289
M. Wt: 316.8 g/mol
InChI Key: BCECMUJENSPPOD-UHFFFAOYSA-N
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Description

2-BUTYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound is characterized by the presence of a butyl group, a chlorofluorophenyl group, and a benzodiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUTYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate ortho-substituted anilines with formic acid or formamide under acidic conditions.

    Introduction of the Chlorofluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorofluorobenzene derivative reacts with the benzodiazole core.

    Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-BUTYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorofluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-BUTYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-BUTYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    2-BUTYL-1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE: Lacks the chlorine atom, leading to differences in its properties.

    2-BUTYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-IMIDAZOLE: Contains an imidazole core instead of a benzodiazole, which can result in different biological activities.

Uniqueness

The presence of both chlorine and fluorine atoms in the chlorofluorophenyl group of 2-BUTYL-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C18H18ClFN2

Molecular Weight

316.8 g/mol

IUPAC Name

2-butyl-1-[(2-chloro-6-fluorophenyl)methyl]benzimidazole

InChI

InChI=1S/C18H18ClFN2/c1-2-3-11-18-21-16-9-4-5-10-17(16)22(18)12-13-14(19)7-6-8-15(13)20/h4-10H,2-3,11-12H2,1H3

InChI Key

BCECMUJENSPPOD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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